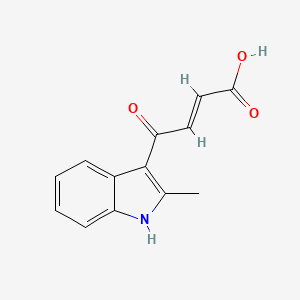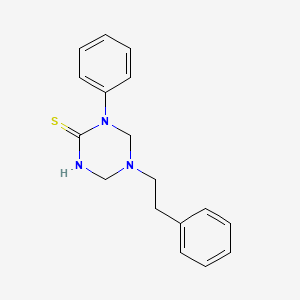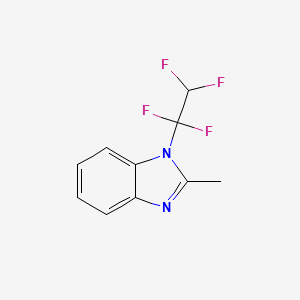
1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
描述
Synthesis Analysis
The synthesis of related triazole compounds involves various chemical strategies. For example, Abdel-Wahab et al. (2023) describe the synthesis of a closely related compound, (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, via the reaction of a triazole with hydroxylamine hydrochloride in ethanol, achieving an 86% yield (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023). This synthesis pathway highlights the reactivity of the triazole ring and the ketone group in facilitating nucleophilic addition reactions.
Molecular Structure Analysis
The molecular structure of triazole compounds has been extensively studied. Kesternich et al. (2010) analyzed the structure of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, revealing a small dihedral angle between the ethanone fragment and the triazole ring, indicating a planar configuration conducive to potential chemical modifications (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
Chemical Reactions and Properties
Chemical reactions involving triazole compounds are versatile. Saraç (2020) explored the synthesis, spectroscopic properties, and quantum chemical calculations of a triazole derivative, demonstrating its potential antibacterial and antioxidant activities. This study exemplifies the chemical reactivity and potential utility of triazole compounds in creating substances with desirable biological activities (Saraç, 2020).
Physical Properties Analysis
The physical properties of triazole derivatives are crucial for their application. Studies on compounds like 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone provide insights into their crystal structure, including intermolecular interactions and stability, which are essential for understanding their behavior in different environments (Kesternich et al., 2010).
Chemical Properties Analysis
The chemical properties of triazole compounds, including reactivity patterns and functional group transformations, are fundamental aspects of their study. The synthesis and characterization processes offer insights into their reactivity, stability, and potential as intermediates for further chemical synthesis. For example, the synthesis of triazole derivatives with antimicrobial activity highlights the potential of these compounds in medicinal chemistry and drug design (Li Bochao et al., 2017).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWAVFITNQYLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353394 | |
| Record name | 1-(4-methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |
CAS RN |
5938-34-1 | |
| Record name | 1-(4-methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenoxy)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5618098.png)
![8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5618110.png)
![4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5618122.png)
![4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B5618138.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-phenoxypropanamide](/img/structure/B5618148.png)
![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)
![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)
![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)
![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)

![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)
